8-Chloroimidazo[1,2-a]pyrazine
CAS No.: 69214-33-1
Cat. No.: VC2509176
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69214-33-1 |
|---|---|
| Molecular Formula | C6H4ClN3 |
| Molecular Weight | 153.57 g/mol |
| IUPAC Name | 8-chloroimidazo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C6H4ClN3/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H |
| Standard InChI Key | PREWHWRWNMLCNH-UHFFFAOYSA-N |
| SMILES | C1=CN2C=CN=C(C2=N1)Cl |
| Canonical SMILES | C1=CN2C=CN=C(C2=N1)Cl |
Introduction
Chemical Identity and Structure
Basic Information
8-Chloroimidazo[1,2-a]pyrazine is a chlorinated heterocyclic compound with a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . It is registered in chemical databases with PubChem CID 10261286 and identified by several synonyms including its CAS number 69214-33-1 . The compound consists of fused imidazole and pyrazine rings with a chlorine atom at position 8.
Structural Characteristics
The compound's structure features a bicyclic system composed of a 5-membered imidazole ring fused with a 6-membered pyrazine ring. This imidazo[1,2-a]pyrazine core forms a planar, aromatic system with the chlorine substituent at position 8. This structural arrangement contributes to its chemical reactivity and potential biological interactions.
Table 1: Chemical Identity Parameters of 8-Chloroimidazo[1,2-a]pyrazine
| Parameter | Value |
|---|---|
| Chemical Name | 8-Chloroimidazo[1,2-a]pyrazine |
| Molecular Formula | C6H4ClN3 |
| Molecular Weight | 153.57 g/mol |
| CAS Number | 69214-33-1 |
| PubChem CID | 10261286 |
| InChIKey | PREWHWRWNMLCNH-UHFFFAOYSA-N |
Chemical Identifiers
The compound is uniquely identified by several chemical descriptors. Its InChI notation is InChI=1S/C6H4ClN3/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H, and its SMILES representation is C1=CN2C=CN=C(C2=N1)Cl . These identifiers are essential for database searches and computational chemistry applications, enabling researchers to accurately identify and study this compound.
Physical and Chemical Properties
Physical Characteristics
As a heterocyclic compound, 8-Chloroimidazo[1,2-a]pyrazine typically exists as a crystalline solid under standard conditions. While the search results don't provide specific details on its melting point, boiling point, or solubility parameters, these properties are important considerations for laboratory handling and formulation development.
Chemical Reactivity
The reactivity of 8-Chloroimidazo[1,2-a]pyrazine is largely determined by its heterocyclic structure and the presence of the chlorine substituent. The chlorine atom at position 8 serves as a potential site for nucleophilic substitution reactions, making this compound a valuable intermediate in the synthesis of various derivatives with different substituents at this position.
Synthesis and Preparation
Chemical Modifications
The chlorine atom at position 8 provides a reactive site for further derivatization. Nucleophilic substitution reactions can be employed to replace the chlorine with various other functional groups, such as amino groups, which have been explored for their biological activities . This versatility makes 8-Chloroimidazo[1,2-a]pyrazine a valuable synthetic intermediate.
Biological Activity and Applications
Structure-Activity Relationships
Studies on related imidazo[1,2-a]pyrazine derivatives have demonstrated that substitutions at positions 2 and 3, in addition to modifications at position 8, can significantly influence their biological activities . This indicates that 8-Chloroimidazo[1,2-a]pyrazine could serve as a scaffold for developing a range of bioactive compounds with varied pharmacological profiles.
Table 2: Biological Activities of Imidazo[1,2-a]pyrazine Derivatives
| Compound Type | Target/Activity | Potential Application |
|---|---|---|
| 8-Amino imidazo[1,2-a]pyrazines | VirB11 ATPase HP0525 inhibition | Antibacterial agents |
| 2- and 3-Aryl substituted imidazo[1,2-a]pyrazines | Bacterial type IV secretion system inhibition | Anti-infective therapy |
Structural Analogs and Derivatives
Halogenated Derivatives
Several halogenated derivatives of imidazo[1,2-a]pyrazine have been synthesized and studied, including 3-bromo-8-chloroimidazo[1,2-a]pyrazine (CAS 143591-61-1) . This compound, with a molecular formula of C6H3BrClN3 and molecular weight of 232.47 g/mol, represents a dihalogenated variant with potentially different chemical and biological properties.
Amino Derivatives
The 8-amino imidazo[1,2-a]pyrazine derivatives have been specifically developed as inhibitors of bacterial type IV secretion systems . These compounds represent important modifications of the 8-chloro precursor, with the chlorine typically serving as a leaving group in nucleophilic substitution reactions to introduce the amino functionality.
Table 3: Structural Analogs of 8-Chloroimidazo[1,2-a]pyrazine
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 8-Chloroimidazo[1,2-a]pyrazine | C6H4ClN3 | 153.57 g/mol | 69214-33-1 |
| 3-Bromo-8-chloroimidazo[1,2-a]pyrazine | C6H3BrClN3 | 232.47 g/mol | 143591-61-1 |
Future Research Directions
Synthetic Methodology Development
Future research might focus on developing more efficient and scalable synthetic routes for 8-Chloroimidazo[1,2-a]pyrazine and its derivatives. This could include exploring green chemistry approaches, continuous flow synthesis, or catalytic methods to improve yields and reduce environmental impact.
Expanded Biological Evaluation
Given the promising antibacterial potential of related compounds, more comprehensive screening of 8-Chloroimidazo[1,2-a]pyrazine and its derivatives against various bacterial strains could reveal new applications. Additionally, investigation of other biological activities, such as antifungal, antiviral, or anticancer properties, might uncover additional therapeutic uses.
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